An In-depth Technical Guide to the Structure and Stereoisomers of 3-Hydroxybutyric Acid
An In-depth Technical Guide to the Structure and Stereoisomers of 3-Hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyric acid, a four-carbon ketone body, is a chiral molecule of significant interest in metabolic research and therapeutic development. Its stereoisomers, (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid, exhibit distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key signaling pathways of 3-hydroxybutyric acid. Detailed experimental protocols for the synthesis, separation, and analysis of its enantiomers are presented, alongside a quantitative comparison of their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this multifaceted molecule.
Chemical Structure and Stereoisomerism
3-Hydroxybutyric acid, systematically named 3-hydroxybutanoic acid, is a carboxylic acid with a hydroxyl group on the third carbon atom. Its chemical formula is C₄H₈O₃.[1] The presence of a chiral center at the C3 position gives rise to two stereoisomers, or enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid.
The (R)-enantiomer, also known as D-β-hydroxybutyrate, is the predominant form produced in the human body as a ketone body during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[2] It serves as a crucial alternative energy source for tissues such as the brain, heart, and skeletal muscle when glucose availability is limited. The (S)-enantiomer, or L-β-hydroxybutyrate, is typically present in much lower concentrations and its physiological roles are less well-defined.
Caption: Chemical structures of (R)- and (S)-3-hydroxybutyric acid.
Quantitative Data
The distinct stereochemistry of the two enantiomers of 3-hydroxybutyric acid results in different physical properties, most notably their interaction with plane-polarized light.
| Property | (R)-3-Hydroxybutyric Acid | (S)-3-Hydroxybutyric Acid |
| Synonyms | D-(-)-3-Hydroxybutyric acid, D-β-hydroxybutyrate | L-(+)-3-Hydroxybutyric acid, L-β-hydroxybutyrate |
| CAS Number | 625-72-9[3] | 6168-83-8[4][5] |
| Molecular Weight | 104.10 g/mol [1][3] | 104.10 g/mol [4][5] |
| Melting Point | 49-50 °C[3][6] | 45-50 °C[5][7] |
| Specific Rotation ([α]D) | -25° (c=6 in H₂O)[3] | +25° (c=6 in H₂O)[5][7] |
Experimental Protocols
Enantioselective Synthesis
This protocol describes the enantioselective hydrogenation of ethyl acetoacetate (B1235776) using a chiral catalyst to produce (R)-ethyl 3-hydroxybutyrate (B1226725), which can then be hydrolyzed to (R)-3-hydroxybutyric acid.
Materials:
-
Ethyl acetoacetate
-
Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Autoclave
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Standard glassware for organic synthesis
Procedure:
-
In a high-pressure autoclave, dissolve ethyl acetoacetate in anhydrous methanol.
-
Add the Ru(OAc)₂(R)-BINAP catalyst under an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or TLC).
-
After depressurization, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-ethyl 3-hydroxybutyrate.
-
Hydrolyze the ester by adding an aqueous solution of sodium hydroxide and stirring at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.
-
Extract the (R)-3-hydroxybutyric acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
This protocol utilizes baker's yeast for the stereoselective reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate, followed by hydrolysis.[8]
Materials:
-
Ethyl acetoacetate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Water
-
Diatomaceous earth (Celite)
-
Ethyl ether
-
Magnesium sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard glassware for fermentation and extraction
Procedure:
-
In a large flask, prepare a solution of sucrose in warm water and add the baker's yeast. Stir until the yeast is suspended.
-
Add ethyl acetoacetate to the yeast suspension and stir at room temperature for 24-48 hours. The progress of the reduction can be monitored by GC.
-
Once the reaction is complete, add diatomaceous earth to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 3-hydroxybutyrate.
-
Hydrolyze the ester using aqueous sodium hydroxide.
-
Acidify with hydrochloric acid and extract the (S)-3-hydroxybutyric acid with an organic solvent.
-
Dry and evaporate the solvent to obtain the final product.
Chiral Separation by HPLC
This protocol outlines the separation of (R)- and (S)-3-hydroxybutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For improved detection, the acid can be derivatized to its ethyl ester.[4]
Materials:
-
Racemic 3-hydroxybutyric acid or its ethyl ester
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm)
-
HPLC system with a UV detector
Sample Preparation:
-
If starting with the acid, convert it to its ethyl ester using a standard esterification procedure (e.g., Fischer esterification).
-
Dissolve a small amount of the racemic ethyl 3-hydroxybutyrate in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 95:5 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation of the two enantiomers based on their different retention times.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by injecting pure standards if available.
Analysis by NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a sample of 3-hydroxybutyric acid through the use of chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.
Materials:
-
Sample of 3-hydroxybutyric acid of unknown enantiomeric excess
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral shift reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the 3-hydroxybutyric acid sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, precise amount of the chiral shift reagent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (e.g., the methine proton at C3 and the methylene (B1212753) protons at C2) should show separation into two sets of peaks, one for each diastereomeric complex.
-
Integrate the corresponding peaks for each enantiomer. The ratio of the integrals will give the enantiomeric ratio of the sample.
Signaling Pathways
(R)-3-hydroxybutyric acid is not only a metabolite but also a signaling molecule that can influence cellular processes through various mechanisms, including acting as a ligand for cell surface receptors and as an inhibitor of enzymes.
GPR109A-Mediated Signaling
(R)-3-hydroxybutyric acid is an endogenous agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[9] Activation of this receptor, particularly on adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis. This creates a negative feedback loop where high levels of ketone bodies suppress the release of fatty acids from adipose tissue.
Caption: GPR109A-mediated inhibition of lipolysis.
Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutyric acid has been shown to be an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, (R)-3-hydroxybutyric acid promotes histone hyperacetylation, leading to a more open chromatin structure and the altered expression of specific genes. This epigenetic modification has been linked to various beneficial effects, including the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2.
Caption: Inhibition of HDACs by (R)-3-hydroxybutyric acid.
Conclusion
3-Hydroxybutyric acid is a chiral molecule with significant implications in metabolism, cell signaling, and therapeutic development. The distinct properties and biological roles of its (R) and (S) enantiomers necessitate precise methods for their synthesis, separation, and analysis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working with this important molecule. Further investigation into the specific functions of the (S)-enantiomer and the continued development of efficient and scalable methods for the production of enantiomerically pure 3-hydroxybutyric acid will be critical for advancing its potential applications.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. buhlmannlabs.ch [buhlmannlabs.ch]
